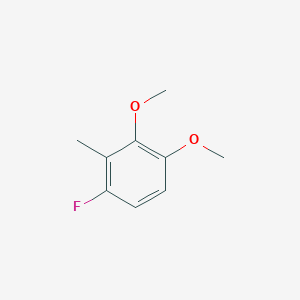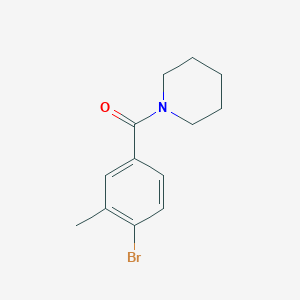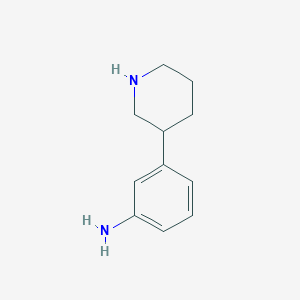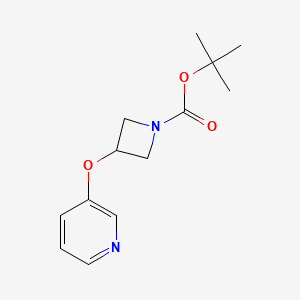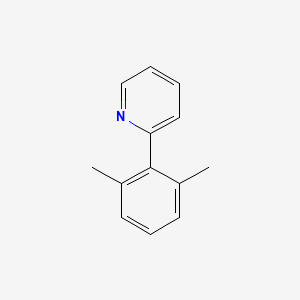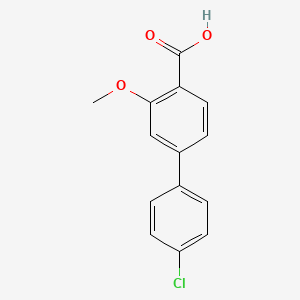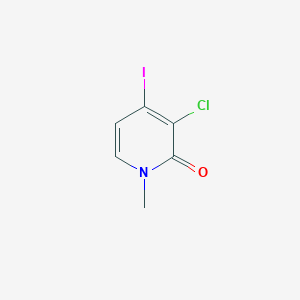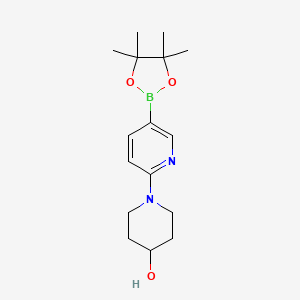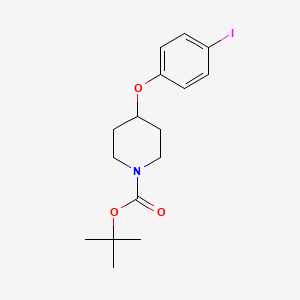![molecular formula C12H9BO3 B6334404 Dibenzo[b,d]furan-3-ylboronic acid CAS No. 395087-89-5](/img/structure/B6334404.png)
Dibenzo[b,d]furan-3-ylboronic acid
Vue d'ensemble
Description
Dibenzo[b,d]furan-3-ylboronic acid: is an organic compound with the chemical formula C12H9BO3 . It is a boronic acid derivative of dibenzofuran, characterized by the presence of a boronic acid group at the 3-position of the dibenzofuran ring. This compound is a white to light yellow solid powder and is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane .
Mécanisme D'action
Target of Action
Dibenzo[b,d]furan-3-ylboronic acid is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate
Mode of Action
The compound is known for its reactivity and selectivity in various organic synthesis reactions . It is widely used in azo coupling reactions , hydroxylation reactions , and formylation reactions . .
Biochemical Pathways
The compound plays a significant role in the construction of complex organic molecular frameworks
Result of Action
The result of the action of this compound is the formation of complex organic molecular structures
Action Environment
This compound is a white to pale yellow solid powder that is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane . It should be stored under inert gas (nitrogen or argon) at 2-8°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-3-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with an aromatic boronic acid under suitable conditions. The reaction typically takes place in an appropriate solvent at low temperatures, followed by separation and purification steps to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity, as well as the use of industrial-scale equipment for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo[b,d]furan-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Applications De Recherche Scientifique
Chemistry: Dibenzo[b,d]furan-3-ylboronic acid is widely used as a building block in organic synthesis. It is employed in the construction of complex organic molecules and in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of drugs and other therapeutic agents .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of advanced materials and specialty chemicals. It is also used in the development of sensors and other analytical tools .
Comparaison Avec Des Composés Similaires
- Dibenzo[b,d]furan-2-ylboronic acid
- Dibenzo[b,d]furan-4-ylboronic acid
- Benzofuran-3-ylboronic acid
- Benzofuran-5-ylboronic acid
Comparison: Dibenzo[b,d]furan-3-ylboronic acid is unique due to the position of the boronic acid group on the dibenzofuran ring. This positional difference can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable compound in organic synthesis and other fields .
Propriétés
IUPAC Name |
dibenzofuran-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQENSZQWKVWYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


